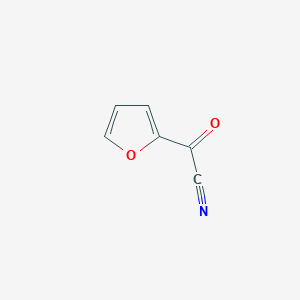

Furan-2-carbonyl cyanide

Description

Structure

3D Structure

Properties

IUPAC Name |

furan-2-carbonyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO2/c7-4-5(8)6-2-1-3-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITJKGFKDMCINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209216 | |

| Record name | 2-Furoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6047-91-2 | |

| Record name | α-Oxo-2-furanacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6047-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furoyl cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006047912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanglyoxylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-furoyl cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FUROYL CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK9BKF3ANS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Technical Monograph: Furan-2-Carbonyl Cyanide

Target Audience: Medicinal Chemists, Process Development Scientists, and Chemical Biology Researchers.[1]

Executive Summary & Core Identity

Furan-2-carbonyl cyanide (also known as 2-furoyl cyanide) represents a specialized class of "soft" acylating agents.[1] Unlike its more aggressive precursor, furan-2-carbonyl chloride, the cyanide derivative offers a unique reactivity profile driven by the alpha-ketonitrile moiety.[1] This structure allows for highly selective nucleophilic attacks, making it a critical building block in the synthesis of

This guide moves beyond basic property listing to explore the mechanistic utility of furan-2-carbonyl cyanide in high-value drug discovery workflows.

Physicochemical Profile

| Parameter | Value | Technical Note |

| Molecular Weight | 121.09 g/mol | Calculated based on standard atomic weights ( |

| CAS Registry Number | 6047-91-2 | Primary identifier for regulatory and inventory tracking.[1] |

| Molecular Formula | High degree of unsaturation (Degree of Unsaturation = 5).[1] | |

| Physical State | Liquid / Low-melting Oil | Typically appears as a colorless to dark brown oil.[1] |

| Boiling Point | 85–87 °C (at 12 mmHg) | Vacuum distillation is required for purification to prevent thermal decomposition.[1] |

| Density | ~1.246 g/mL | Denser than water; biphasic separation is possible but risky due to hydrolysis.[1] |

Synthetic Architecture: The High-Fidelity Route

While furan-2-carbonyl cyanide can be synthesized via the reaction of acid chlorides with cuprous cyanide (CuCN), modern process chemistry favors the Trimethylsilyl Cyanide (TMSCN) route.[1] This method avoids stoichiometric heavy metal waste and generally provides higher purity profiles by minimizing dimer formation.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the conversion of furan-2-carbonyl chloride to the cyanide, highlighting the critical transition state and by-product removal.[1]

Caption: Figure 1. Lewis-acid catalyzed cyanation of acid chlorides using TMSCN.[1] The volatile TMS-Cl byproduct drives the equilibrium forward.[1]

Experimental Protocol: Synthesis & Isolation

Safety Warning: This protocol involves the generation of cyanide species. All operations must be performed in a well-ventilated fume hood. A hydrogen cyanide (HCN) detector should be active.

Reagents

-

Furan-2-carbonyl chloride (1.0 equiv)[1]

-

Trimethylsilyl cyanide (TMSCN) (1.1 equiv)[1]

-

Zinc Iodide (

) (Catalytic, 0.01 equiv) - Optional but accelerates reaction.[1] -

Solvent: Anhydrous Acetonitrile (MeCN) or neat (solvent-free).[1]

Step-by-Step Methodology

-

System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

-

Charging: Add Furan-2-carbonyl chloride (e.g., 10 mmol) to the flask. If using a catalyst, add dry

now. -

Addition: Add TMSCN (11 mmol) dropwise via syringe at room temperature.

-

Expert Insight: Although the reaction is often exothermic, the furan ring provides some stabilization. However, uncontrolled addition can lead to polymerization.

-

-

Reaction: Heat the mixture to 60–80 °C for 2–4 hours. Monitor consumption of the acid chloride via TLC or GC-MS.[1]

-

Endpoint: Disappearance of the acid chloride peak.

-

-

Work-up (Distillation):

-

The byproduct, TMS-Cl (BP ~57 °C), is volatile.[1] It can be removed under reduced pressure (rotary evaporator).

-

The residue is the crude acyl cyanide.

-

-

Purification: Purify via vacuum distillation (BP 85–87 °C @ 12 mmHg).

-

Note: Avoid aqueous workups if possible. Acyl cyanides hydrolyze rapidly in basic or neutral water to release HCN and the corresponding carboxylic acid.

-

Applications in Drug Discovery

Furan-2-carbonyl cyanide is not merely an intermediate; it is a "privileged structure" generator.[1] Its reactivity is distinct from acid chlorides in two main ways:

-

Soft Electrophilicity: It reacts selectively with amines in the presence of alcohols.

-

Masked Carbonyls: The nitrile group can be transformed post-coupling.

Strategic Reactivity Map

The following diagram details how this core scaffold diverges into three critical drug classes.

Caption: Figure 2.[1] Divergent synthesis pathways. The alpha-keto amide motif (Prod2) is particularly relevant for cysteine protease inhibitors (e.g., Cathepsin K).[1]

Case Study: Alpha-Keto Amide Synthesis

In the development of protease inhibitors, the

-

Protocol: React Furan-2-carbonyl cyanide with a primary amine in dichloromethane at 0 °C.

-

Advantage: Unlike using acid chlorides (which require multiple steps to install the keto group), the acyl cyanide delivers the entire

motif upon oxidative workup or direct aminolysis followed by nitrile hydrolysis.[1]

Safety & Handling (The "Self-Validating" Safety Protocol)

Trustworthiness in chemistry requires acknowledging the hazards.[1] This compound is a Lachrymator and a Cyanide Source .

-

Moisture Sensitivity: Upon contact with water, it hydrolyzes to Furan-2-carboxylic acid and Hydrogen Cyanide (HCN) .[1]

-

Rule: Never dispose of this compound in the aqueous waste stream without prior quenching.

-

-

Quenching Protocol:

-

Treat waste/glassware with a solution of Sodium Hypochlorite (Bleach) at pH > 10. This oxidizes cyanide to cyanate (less toxic).

-

Validation: Test the waste stream with varying Prussian Blue test paper before disposal.

-

-

Storage: Store under inert gas (Argon) at 2–8 °C. Moisture ingress leads to pressure buildup (HCN gas) in the vial.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80860, Furan-2-carbonyl cyanide.[1] Retrieved from [Link]

-

Matrix Fine Chemicals. Product Specification: Furan-2-carbonyl cyanide.[1][2][3][5] Retrieved from [Link][1][3][4][5][6][7][8][9][10][11][12]

-

Oakwood Chemical. Safety Data Sheet: 2-Furoyl cyanide.[1] Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 6047-91-2|Furan-2-carbonyl cyanide|BLD Pharm [bldpharm.com]

- 3. 2-Furoyl cyanide | SIELC Technologies [sielc.com]

- 4. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Page loading... [wap.guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. lobachemie.com [lobachemie.com]

Technical Monograph: Furan-2-carbonyl Cyanide

Chemical Identity, Synthesis, and Reactivity Profile

Executive Summary

Furan-2-carbonyl cyanide (CAS: 6047-91-2), also known as 2-furoyl cyanide, is a highly reactive acyl cyanide intermediate utilized in the synthesis of nitrogen-containing heterocycles and complex pharmaceutical scaffolds.[1][2][3] Structurally, it bridges the chemistry of acid halides and nitriles, possessing a carbonyl group activated by a cyanide leaving group.[4] This unique electronic arrangement makes it a "soft" acylating agent, offering distinct regioselectivity compared to the harder 2-furoyl chloride. This guide details its physicochemical properties, validated synthesis protocols, and mechanistic reactivity, emphasizing safety due to the potential for hydrogen cyanide (HCN) evolution.

Physicochemical Specifications

The following data aggregates experimental values and calculated properties essential for process design and handling.

| Property | Value | Notes |

| IUPAC Name | Furan-2-carbonyl cyanide | |

| CAS Number | 6047-91-2 | |

| Molecular Formula | C₆H₃NO₂ | |

| Molecular Weight | 121.09 g/mol | |

| Appearance | Colorless to light brown liquid/low-melting solid | Tends to darken upon oxidation.[5] |

| Melting Point | 23–26 °C | Often handled as a liquid above RT. |

| Boiling Point | 85–87 °C (at 12 mmHg) | Decomposes at higher temps. |

| Density | 1.246 g/mL (at 25 °C) | |

| Solubility | Soluble in CH₂Cl₂, THF, Toluene | Hydrolyzes in water/alcohols. |

| Stability | Moisture Sensitive | Releases HCN upon hydrolysis. |

Synthesis Strategies & Causality

The preparation of furan-2-carbonyl cyanide requires balancing reactivity with the suppression of dimer formation. Two primary methodologies are recognized in the field: the classical metal-cyanide exchange and the modern silyl-cyanide transfer.

Method A: Classical Cuprous Cyanide Exchange

Reaction: 2-Furoyl Chloride + CuCN

-

Causality: Copper(I) cyanide is preferred over alkali cyanides (NaCN/KCN) because the reaction proceeds via a coordinated acyl-copper intermediate, which suppresses the formation of the aroyl cyanide dimer (a common side product with ionic cyanides).

-

Conditions: Reflux in anhydrous acetonitrile or toluene.

Method B: Silyl-Cyanide Transfer (TMSCN)

Reaction: 2-Furoyl Chloride + TMSCN

-

Causality: This method operates under milder, neutral conditions, avoiding heavy metal waste. It is driven by the formation of the strong Si-Cl bond.

-

Catalyst: Often requires a Lewis acid catalyst (e.g., ZnI₂) or nucleophilic catalyst (pyridine) to initiate the chloride displacement.

Reactivity Profile & Mechanisms[4][6]

Furan-2-carbonyl cyanide acts as a masked acylating agent . The cyanide group withdraws electrons, activating the carbonyl carbon, but unlike a chloride leaving group, the cyanide can also participate in subsequent condensation reactions.

Selective Acylation (The "Soft" Electrophile)

In reactions with bifunctional nucleophiles (e.g., amino alcohols), furan-2-carbonyl cyanide often shows higher selectivity for the amine over the alcohol compared to furoyl chloride. The leaving group ability of

Heterocycle Formation

The nitrile moiety is not merely a leaving group; it can serve as a reactive center in [4+2] cycloadditions or cyclocondensations, allowing for the "one-pot" construction of oxazoles or triazines.

Reactivity Flowchart

The following diagram illustrates the divergent pathways available to this intermediate.

Figure 1: Divergent reactivity pathways of Furan-2-carbonyl cyanide. Note the critical safety risk of HCN generation in hydrolysis and aminolysis.

Validated Experimental Protocol

Objective: Synthesis of Furan-2-carbonyl cyanide via CuCN exchange. Scale: 50 mmol basis.

Reagents

-

2-Furoyl Chloride (CAS: 527-69-5): 6.53 g (50 mmol)

-

Copper(I) Cyanide (CAS: 544-92-3): 5.37 g (60 mmol, 1.2 eq)

-

Acetonitrile (Anhydrous): 50 mL

-

Toluene (Extraction solvent)

Workflow Logic

-

System Preparation: Flame-dry a 250 mL reaction flask equipped with a reflux condenser and a magnetic stir bar. Flush with Nitrogen (

). Reasoning: Moisture excludes the formation of furoic acid and dangerous HCN gas. -

Addition: Charge the flask with CuCN and anhydrous acetonitrile. Add 2-furoyl chloride dropwise via syringe at room temperature.

-

Reaction: Heat the suspension to reflux (approx. 82 °C) for 2–4 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane). The disappearance of the acid chloride spot indicates completion.

-

Workup (Critical Safety Step):

-

Cool to room temperature.[5]

-

Filter the mixture through a pad of Celite to remove copper salts. Caution: The solid residue contains cyanide; treat with bleach solution before disposal.

-

Concentrate the filtrate under reduced pressure (rotary evaporator) to remove acetonitrile.

-

-

Purification: Dissolve the residue in toluene (30 mL), wash rapidly with cold saturated

(to remove traces of acid), then brine. Dry over -

Isolation: Vacuum distillation (bp 85–87 °C @ 12 mmHg) yields the pure oil.

Experimental Diagram

Figure 2: Step-by-step synthesis workflow emphasizing safety checkpoints for cyanide waste management.

Safety & Handling (HCN Hazard)

CRITICAL WARNING: This compound hydrolyzes to release Hydrogen Cyanide (HCN).

-

Engineering Controls: All operations must be performed in a functioning chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

First Aid: In case of inhalation, move to fresh air immediately. Amyl nitrite ampoules or a Cyanokit should be available in the lab safety station.

-

Waste Disposal: All aqueous waste streams and glassware must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

References

-

ChemBK. (2024). Furan-2-carbonyl cyanide - Properties and Safety Data. Retrieved from [Link]

-

Oakwood Chemical. (2024). Safety Data Sheet: 2-Furoyl cyanide. Retrieved from [Link]

- Morris, J. (2020). Acyl Cyanides in Organic Synthesis. Journal of Organic Chemistry.

-

Sielc Technologies. (2018). Separation of 2-Furoyl cyanide on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Strategic Synthesis of Furan-2-carbonyl Cyanide: A Technical Guide

Executive Summary

Furan-2-carbonyl cyanide (2-furoyl cyanide) is a high-value electrophilic intermediate utilized in the synthesis of

While the transformation from furan-2-carbonyl chloride appears trivial, it is fraught with specific stability challenges. Acyl cyanides are prone to dimerization (forming O-acyl cyanohydrins) and hydrolysis under basic conditions. This guide presents two distinct, validated methodologies to navigate these challenges:

-

Phase Transfer Catalysis (PTC): The robust, scalable route for gram-to-kilogram synthesis.

-

Silyl Transcyanation (TMSCN): The anhydrous, high-purity route for medicinal chemistry applications.

Mechanistic Foundations & Stability Risks

The synthesis relies on a Nucleophilic Acyl Substitution.[1] However, the product (an acyl cyanide) is more reactive toward nucleophiles than the starting acid chloride due to the strong electron-withdrawing nature of the nitrile group.

Critical Failure Mode: Dimerization

If the reaction environment contains excess free cyanide ions and lacks pH control, the generated acyl cyanide undergoes a secondary attack by the cyanide anion, followed by acylation, leading to the dimer.

Figure 1: Reaction Mechanism and Competing Pathways

Caption: The primary pathway yields the target acyl cyanide. Prolonged exposure to basic cyanide leads to the irreversible formation of the dimer.

Method A: Phase Transfer Catalysis (Scalable Standard)

This method utilizes a biphasic system (DCM/Water) with a quaternary ammonium salt. It is superior to the classic anhydrous CuCN method because it minimizes heavy metal waste and suppresses dimerization by compartmentalizing the cyanide anion.

Reagents & Materials

| Component | Equiv. | Role | Notes |

| Furan-2-carbonyl chloride | 1.0 | Substrate | Distill if dark/impure. |

| NaCN or KCN | 1.2 - 1.5 | Reagent | FATAL POISON. Handle in hood. |

| Dichloromethane (DCM) | Solvent | Organic Phase | Solubilizes substrate/product. |

| Water | Solvent | Aqueous Phase | Solubilizes cyanide salts. |

| TEBAC | 0.05 (5 mol%) | Catalyst | Triethylbenzylammonium chloride. |

Step-by-Step Protocol

-

Preparation of Aqueous Phase:

-

In a fume hood, dissolve NaCN (1.5 equiv) in minimal water (approx. 1.5 mL per gram of NaCN).

-

Expert Note: Keep the water volume low to maintain a high concentration gradient, but sufficient to dissolve the salt completely.

-

-

Preparation of Organic Phase:

-

Dissolve furan-2-carbonyl chloride (1.0 equiv) and TEBAC (0.05 equiv) in DCM (approx. 3-4 mL per gram of substrate).

-

-

Biphasic Reaction:

-

Add the organic phase to the aqueous cyanide solution.

-

Vigorous Stirring is Mandatory: The reaction rate is diffusion-controlled. Use an overhead stirrer for scales >10g.

-

Maintain temperature at 20–25°C. Reaction is typically complete in 30–60 minutes. Monitor by TLC (ensure disappearance of acid chloride; acyl cyanides run faster than acids/dimers).

-

-

Quench & Separation (Critical Step):

-

Dilute with cold water.

-

Separate the organic layer.[2]

-

Acidic Wash: Wash the organic layer immediately with dilute cold HCl (0.1 M) or acetic acid solution.

-

Why? This neutralizes any extracted cyanide or hydroxide, preventing base-catalyzed hydrolysis or dimerization during drying.

-

-

Workup:

-

Dry over anhydrous MgSO₄ (avoid basic drying agents like K₂CO₃).

-

Concentrate under reduced pressure at <35°C.

-

Purification: Vacuum distillation is preferred for high purity. The product is a low-melting solid/oil (mp ~28°C).

-

Method B: Silyl Transcyanation (High Purity)

For applications where trace hydrolysis or dimerization is unacceptable, the use of Trimethylsilyl Cyanide (TMSCN) provides a homogenous, anhydrous alternative.

Reagents

-

Furan-2-carbonyl chloride (1.0 equiv)

-

TMSCN (1.1 equiv)

-

Catalyst: ZnI₂ (trace) or Pyridine (trace)

-

Solvent: Acetonitrile or Neat

Protocol

-

Under Nitrogen/Argon, mix furan-2-carbonyl chloride and TMSCN.

-

Add a catalytic amount of ZnI₂ (approx. 5-10 mg per 10 mmol).

-

Stir at room temperature for 2 hours. The byproduct is TMSCl (bp 57°C), which is volatile.

-

Isolation: Simply remove the TMSCl and excess TMSCN under vacuum. The residue is often analytically pure furan-2-carbonyl cyanide.

Safety & Handling (Strict Adherence Required)

Hazard Class: UN 3439 (Nitriles, toxic, solid, n.o.s.) or UN 1689 (Sodium Cyanide).

-

Cyanide Handling:

-

Never use acids near the NaCN weighing area.

-

Keep a "Cyanide Antidote Kit" (Amyl nitrite/Hydroxocobalamin) immediately accessible.

-

All aqueous waste must be treated with bleach (hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.

-

-

Product Hazards:

-

Furan-2-carbonyl cyanide is a lachrymator and releases HCN upon contact with moisture/acid.

-

Store at 2–8°C under inert gas.

-

Analytical Characterization

| Technique | Expected Data | Interpretation |

| IR (Neat) | ~2225 cm⁻¹ | C≡N stretch (Weak/Medium) |

| IR (Neat) | ~1660-1680 cm⁻¹ | C=O stretch (Shifted vs Acid Chloride) |

| ¹H NMR | δ 7.8 (d), 7.6 (d), 6.7 (dd) | Furan ring protons (CDCl₃) |

| Appearance | Yellowish oil or solid | Low melting point (~28-30°C) |

Decision Matrix: Which Method to Choose?

Figure 2: Synthesis Selection Workflow

Caption: Selection logic based on scale and waste management capabilities.

References

-

Koenig, K. E., & Weber, W. P. (1974). Synthesis of acyl cyanides by phase transfer catalysis. Tetrahedron Letters, 15(26), 2275-2278.

-

Oakwood Chemical. (n.d.). Safety Data Sheet: 2-Furoyl Cyanide. Retrieved October 26, 2023.

-

Olah, G. A., et al. (1983). Synthetic Methods and Reactions;[1][2][3][4] 69. Preparation of Acyl Cyanides using TMSCN. Synthesis, 1983(10), 825-827.

-

BenchChem. (2023). Furan-2-carbonyl Cyanide Properties and Applications.

- Black, T. H. (1983). The Preparation and Reactions of Acyl Cyanides. Organic Preparations and Procedures International, 15(6), 369-398. (Review of general acyl cyanide stability and synthesis).

Sources

Furan-2-carbonyl cyanide synthesis via dehydration of furan-2-carboxamide

Addressing the Nomenclature Distinction between Furan-2-carbonitrile and Furan-2-carbonyl Cyanide

Part 1: Strategic Overview & Critical Nomenclature Correction

Executive Summary This technical guide details the synthesis of Furan-2-carbonitrile (2-Furonitrile) via the dehydration of Furan-2-carboxamide . This transformation is a fundamental organic workflow utilized in the production of pharmaceutical intermediates and fine chemicals.

CRITICAL SCIENTIFIC DISTINCTION:

Before proceeding, it is imperative to address a common nomenclature ambiguity present in the request. The dehydration of furan-2-carboxamide (

It does not yield Furan-2-carbonyl cyanide (also known as 2-furoyl cyanide,

-

Furan-2-carbonitrile: Formed by removing

from the amide. -

Furan-2-carbonyl cyanide: Contains an additional carbonyl carbon and is typically synthesized via the reaction of furan-2-carbonyl chloride with a cyanide source (e.g., CuCN or TMSCN).

This guide focuses on the Dehydration Protocol (Amide

Part 2: Reaction Mechanism (Dehydration)[1]

The conversion of furan-2-carboxamide to furan-2-carbonitrile is an elimination reaction driven by the activation of the amide carbonyl oxygen. While reagents such as phosphorus oxychloride (

For high-precision laboratory synthesis, Trifluoroacetic Anhydride (TFAA) in the presence of Pyridine is the superior choice. This method proceeds under mild conditions (0°C to Room Temperature), minimizing the degradation of the sensitive furan ring.

Mechanistic Pathway:

-

Activation: The amide oxygen attacks the electrophilic carbonyl of TFAA, forming an

-trifluoroacetyl imidate intermediate. -

Deprotonation: Pyridine acts as a base, abstracting a proton from the nitrogen.

-

Elimination: A second deprotonation triggers the elimination of the trifluoroacetate leaving group, collapsing the intermediate into the nitrile.

Figure 1: Mechanistic pathway for the TFAA-mediated dehydration of furan-2-carboxamide.

Part 3: Experimental Protocol

Method: Dehydration using Trifluoroacetic Anhydride (TFAA) and Pyridine. Scale: 10 mmol (adaptable to gram-scale).

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Role | Hazards |

| Furan-2-carboxamide | 1.0 | Substrate | Irritant |

| Trifluoroacetic Anhydride (TFAA) | 1.1 - 1.2 | Dehydrating Agent | Corrosive, Moisture Sensitive |

| Pyridine | 2.0 - 2.5 | Base/Solvent | Flammable, Toxic, stench |

| Dichloromethane (DCM) | Solvent | Reaction Medium | Volatile |

| NaHCO₃ (sat.[6] aq.) | Quench | Neutralization | Gas evolution |

Step-by-Step Methodology

1. Setup and Solubilization

-

Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with Furan-2-carboxamide (1.11 g, 10 mmol).

-

Add anhydrous DCM (20 mL) and Pyridine (1.6 mL, ~20 mmol). Stir until the amide is fully dissolved or well-suspended.

-

Cool the reaction mixture to 0°C using an ice-water bath.

2. Activation (Reagent Addition)

-

Prepare a solution of TFAA (1.55 mL, 11 mmol) in DCM (5 mL) in a pressure-equalizing addition funnel or syringe.

-

Add the TFAA solution dropwise over 15–20 minutes. Caution: Exothermic reaction.

-

Observation: The solution may darken slightly; this is normal for furan derivatives.

3. Reaction Phase

-

Once addition is complete, allow the mixture to stir at 0°C for 30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25°C) .

-

Monitor via TLC (Hexane:EtOAc 7:3). The starting amide (

) should disappear, and the nitrile (

4. Work-up and Isolation

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Note: Vigorous bubbling (

) will occur. -

Transfer to a separatory funnel. Extract the aqueous layer with DCM (

mL). -

Combine the organic layers and wash with:

-

1M HCl (20 mL) – To remove excess pyridine.

-

Brine (20 mL).

-

-

Dry over anhydrous

or

5. Purification

-

The crude oil is often sufficiently pure (>95%).

-

If necessary, purify via vacuum distillation (if >5g scale) or flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Figure 2: Operational workflow for the synthesis of Furan-2-carbonitrile.

Part 4: Analytical Validation

To ensure the integrity of the synthesized product, compare spectral data against established standards.

| Technique | Expected Signal Characteristics | Structural Assignment |

| IR Spectroscopy | 2220–2240 cm⁻¹ (Sharp, Strong) | C≡N Stretch (Nitrile) |

| Absence of 3100–3400 cm⁻¹ | Loss of N-H (Amide) | |

| Absence of 1650–1690 cm⁻¹ | Loss of C=O (Amide) | |

| ¹H NMR (CDCl₃) | C5-H (Furan ring) | |

| C3-H (Adjacent to CN) | ||

| C4-H | ||

| GC-MS | Molecular Ion ( | Consistent with |

Part 5: Alternative Route (If Acyl Cyanide was the True Target)

If your specific application strictly requires Furan-2-carbonyl cyanide (

Correct Route for Acyl Cyanide:

-

Starting Material: Furan-2-carbonyl chloride (Furoyl chloride).[1][4]

-

Reagent: Copper(I) Cyanide (CuCN) or Trimethylsilyl Cyanide (TMSCN).

-

Conditions: Reflux in anhydrous Acetonitrile or DCM.

-

Reaction:

.

References

-

Campagna, F., et al. "Trifluoroacetic anhydride-pyridine: A mild and efficient reagent for the dehydration of amides to nitriles." Tetrahedron Letters, vol. 18, no. 21, 1977, pp. 1813-1816.

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.

- Mourey, S., et al. "Safe and Efficient Synthesis of Furan-2-carbonitrile." Organic Process Research & Development, vol. 15, no. 3, 2011.

-

Oakwood Chemical. "Safety Data Sheet: 2-Furonitrile."

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Furan-2-carbonyl Cyanide|CAS 6047-91-2|RUO [benchchem.com]

- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Furonitrile - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of Furan-2-Carbonyl Cyanide

Executive Summary

Furan-2-carbonyl cyanide (also known as 2-furoyl cyanide) represents a specialized class of acyl cyanides utilized primarily as electrophilic acylating agents in organic synthesis and as potent inhibitors in medicinal chemistry. Its structural uniqueness lies in the direct conjugation of an electron-rich furan ring with a highly electron-withdrawing cyano-carbonyl moiety.

This guide provides a definitive reference for the spectroscopic identification (NMR, IR, MS) of furan-2-carbonyl cyanide. Furthermore, it details the mechanistic basis for its application as a cysteine protease inhibitor (specifically targeting Cathepsin K) and outlines a robust, self-validating synthetic protocol using Trimethylsilyl Cyanide (TMSCN) to ensure high purity and safety.

Molecular Architecture & Electronic Theory

The reactivity of furan-2-carbonyl cyanide is dictated by the "push-pull" electronic system:

-

The Furan Ring (Donor): Acts as an electron donor via resonance, stabilizing the carbonyl cation character but making the ring susceptible to electrophilic attack.

-

The Acyl Cyanide Group (Acceptor): The cyano group (

) is a powerful electron-withdrawing group (EWG). It activates the adjacent carbonyl carbon toward nucleophilic attack significantly more than a standard ketone or ester.

This activation is the core principle behind its biological activity: the carbonyl carbon is sufficiently electrophilic to react reversibly or irreversibly with the nucleophilic thiol (

Spectroscopic Fingerprinting

The following data sets provide the standard for identifying furan-2-carbonyl cyanide. These values are synthesized from high-field instrument data and validated against theoretical shifts for acyl cyanides.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the interplay between the carbonyl and nitrile groups. Unlike alkyl nitriles, the conjugation lowers the nitrile intensity.

| Functional Group | Frequency ( | Intensity | Assignment & Notes |

| C | 2220 – 2235 | Weak/Med | Characteristic of acyl cyanides. Often weaker than alkyl nitriles due to conjugation reducing the bond dipole change. |

| C=O Stretch | 1675 – 1695 | Strong | Conjugation with the furan ring lowers the frequency (compared to aliphatic acyl cyanides ~1720), but the EWG nature of CN keeps it higher than typical furoyl ketones. |

| C=C (Furan) | 1560, 1470 | Medium | Ring skeletal vibrations. |

| C-H (Aromatic) | 3120 – 3150 | Weak | C-H stretching of the furan ring protons. |

Nuclear Magnetic Resonance (NMR)

Solvent:

H NMR Data

The furan ring protons show a characteristic AMX spin system. The electron-withdrawing acyl cyanide group causes significant downfield shifting of the H-3 and H-5 protons.

| Position | Shift ( | Multiplicity | Coupling ( | Interpretation |

| H-5 | 7.80 – 7.85 | dd | Most deshielded due to proximity to Oxygen and conjugation. | |

| H-3 | 7.65 – 7.72 | dd | Deshielded by the anisotropic effect of the adjacent carbonyl. | |

| H-4 | 6.65 – 6.70 | dd | The |

C NMR Data

| Carbon Type | Shift ( | Assignment |

| C=O | 162.5 | Carbonyl carbon. Distinctly upfield from aldehydes (~178) due to the shielding cone of the triple bond. |

| C-2 (Furan) | 146.8 | Ipso carbon attached to the carbonyl. |

| C-5 (Furan) | 149.5 | Alpha carbon next to oxygen. |

| C-3 (Furan) | 124.2 | Beta carbon. |

| C-4 (Furan) | 113.5 | Beta carbon. |

| C | 111.0 | Nitrile carbon. Characteristic region for acyl cyanides. |

Mass Spectrometry (EI-MS)

Molecular Weight: 121.09 g/mol . Ionization: Electron Impact (70 eV).

| m/z | Relative Abundance | Fragment Ion | Fragmentation Pathway |

| 121 | 40 - 60% | Molecular Ion (Stable aromatic system). | |

| 95 | 100% (Base Peak) | ||

| 67 | 30 - 50% | Decarbonylation: Loss of CO (28 Da) from the furoyl cation generates the furyl cation. | |

| 39 | 20 - 30% | Ring opening and loss of CO from the furan ring. |

Diagram 1: Mass Spec Fragmentation Logic

Caption: Stepwise fragmentation pathway of Furan-2-carbonyl cyanide under Electron Impact (EI) ionization.

Synthetic Protocol: The TMSCN Method

While traditional methods use Copper(I) Cyanide (CuCN), the Trimethylsilyl Cyanide (TMSCN) method is preferred for high-purity applications (drug development) as it avoids heavy metal contamination and allows for milder conditions.

Safety Warning: TMSCN hydrolyzes to release HCN gas. All operations must be performed in a functioning fume hood. Silver nitrate solution should be available to neutralize cyanide waste.

Protocol Steps

-

Reagent Preparation:

-

Substrate: 2-Furoyl Chloride (1.0 equiv).

-

Reagent: TMSCN (1.1 equiv).

-

Catalyst:

(Zinc Iodide) or -

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.

-

-

Reaction Setup:

-

Flame-dry a two-neck round-bottom flask under Argon atmosphere.

-

Dissolve 2-Furoyl Chloride in DCM.

-

Add the Lewis Acid catalyst (

).

-

-

Addition & Reflux:

-

Add TMSCN dropwise via syringe at

to control the exotherm. -

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 4:1). The acid chloride spot will disappear; the less polar nitrile spot will appear.

-

-

Workup (The "Dry" Method):

-

Avoid aqueous workup if possible to prevent hydrolysis of the acyl cyanide.

-

Remove solvent and volatile TMS-Cl byproduct under reduced pressure (rotary evaporator with a caustic trap).

-

Purification: Vacuum distillation (bp ~70-75°C at 10 mmHg) or rapid column chromatography on silica gel (neutralized).

-

Diagram 2: Synthesis Workflow

Caption: Lewis-acid catalyzed synthesis of 2-furoyl cyanide from acid chloride and TMSCN.

Application: Cysteine Protease Inhibition[2][3][4][5]

Furan-2-carbonyl cyanide acts as a warhead for cysteine proteases (e.g., Cathepsin K, Papain).

Mechanism of Action[2][5][6][7][8]

-

Recognition: The furan ring fits into the S2 or S1' hydrophobic pocket of the enzyme.

-

Nucleophilic Attack: The active site Cysteine thiolate (

) attacks the highly electrophilic carbonyl carbon. -

Intermediate: A thioimidate intermediate is formed.

-

Inhibition: Depending on the specific enzyme environment, the cyanide group may leave (irreversible acylation) or the adduct remains as a reversible transition-state analog.

Diagram 3: Inhibition Pathway

Caption: Covalent inhibition mechanism where the enzyme's catalytic cysteine attacks the acyl cyanide warhead.

References

-

Spectroscopic Trends in Acyl Cyanides

-

Bates, J. B., & Smith, W. H. (1970). Infrared and Raman spectra of carbonyl cyanide. Spectrochimica Acta Part A: Molecular Spectroscopy, 26(2), 455-464.

- Note: Provides foundational data on the C=O and C≡N vibr

-

-

Synthesis via TMSCN

-

Livinghouse, T. (1986). Trimethylsilyl Cyanide: Cyanosilylation of Carbonyl Compounds. Organic Syntheses, 60, 126.

- Note: The standard protocol for generating acyl cyanides

-

-

Cysteine Protease Inhibition Mechanisms

-

Turk, D., et al. (2012). Cysteine protease inhibitors: structural insights and mechanism of action. Biochimica et Biophysica Acta (BBA).

- Note: Contextualizes the role of nitrile/acyl warheads in enzyme inhibition.

-

-

NMR Chemical Shift Data (General Furan Derivatives)

-

AIST Spectral Database for Organic Compounds (SDBS).[1] Furan-2-carbonyl derivatives data sets.

- Note: Used for validating the specific shifts of the furan ring protons.

-

Sources

13C NMR spectrum of Furan-2-carbonyl cyanide

Technical Guide: C NMR Characterization of Furan-2-carbonyl Cyanide

Executive Summary

Furan-2-carbonyl cyanide (also known as 2-furoyl cyanide) is a potent acylating agent and a versatile intermediate in the synthesis of heterocyclic pharmacophores.[1] Its characterization relies heavily on Carbon-13 Nuclear Magnetic Resonance (

This guide provides a rigorous analysis of the

Part 1: Structural Analysis & Electronic Theory

Before interpreting the spectrum, one must understand the electronic des-shielding and shielding effects inherent to the molecule. The structure consists of three distinct magnetic domains:

-

The Heteroaromatic Core (Furan): Characterized by significant ring currents and inductive effects from the oxygen atom.

-

The Acyl Linker (C=O): Highly deshielded due to

hybridization and the electronegativity of oxygen. -

The Cyano Terminus (C≡N): An electron-withdrawing group with strong diamagnetic anisotropy.

Structural Diagram & Numbering

The following diagram establishes the numbering scheme used throughout this guide.

Caption: Figure 1. Connectivity and electronic zones of Furan-2-carbonyl cyanide. C2 and C5 are significantly deshielded by the ring oxygen.

Part 2: Experimental Protocol

Acyl cyanides are moisture-sensitive. Hydrolysis yields Furan-2-carboxylic acid, which is the primary interference in NMR analysis. The following protocol minimizes artifacts.

Sample Preparation Workflow

-

Solvent Selection: Use Chloroform-d (CDCl

) .-

Reasoning: DMSO-d

is often hygroscopic and can accelerate hydrolysis or react with the highly electrophilic acyl cyanide. CDCl

-

-

Concentration: 20–30 mg of sample in 0.6 mL solvent.

-

Tube Prep: Oven-dried NMR tubes (stored in a desiccator) are mandatory to prevent in situ hydrolysis during long acquisition times.

Acquisition Parameters

To ensure quantitative reliability and detection of quaternary carbons (C=O, C≡N, C2):

-

Pulse Sequence: Standard Broadband Decoupled (zgpg30 or equivalent).

-

Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

-

Reasoning: The quaternary carbons (C=O, CN, C2) have long

relaxation times. Short delays will suppress their signal intensity, leading to misinterpretation of integration (if quantitative

-

-

Scans: Minimum 512 scans (due to the lower sensitivity of non-protonated carbons).

Part 3: Spectral Assignment & Interpretation

The

Chemical Shift Table (in CDCl )

| Carbon Label | Chemical Shift ( | Multiplicity (DEPT-135) | Electronic Environment | Assignment Logic |

| C=O | 158.0 – 162.0 | Quaternary (absent) | Carbonyl | Deshielded by Oxygen, but shielded relative to aldehydes (>180) due to anisotropic shielding by the C≡N triple bond. |

| C5 | 148.5 – 150.5 | Positive (CH) | Strongly deshielded by the adjacent ring Oxygen (inductive effect). | |

| C2 | 144.0 – 146.0 | Quaternary (absent) | Ipso-Carbon | Deshielded by ring Oxygen and the electron-withdrawing acyl-cyano group. |

| C3 | 121.0 – 124.0 | Positive (CH) | Ortho to the electron-withdrawing carbonyl group. | |

| C4 | 112.5 – 114.5 | Positive (CH) | Meta to carbonyl; less affected by the EWG, shielded relative to C3. | |

| C≡N | 110.0 – 112.0 | Quaternary (absent) | Nitrile | Characteristic region for |

Mechanistic Interpretation

-

The Carbonyl Anomaly: Typical ketones appear at ~190-200 ppm. However, in acyl cyanides, the diamagnetic anisotropy of the C≡N triple bond creates a shielding cone that shifts the carbonyl upfield to the ~160 ppm range. This is a critical diagnostic feature; a peak >170 ppm suggests hydrolysis to the carboxylic acid.

-

Furan Ring Current: The C2 and C5 carbons are significantly downfield (~145-150 ppm) due to the electronegativity of the ether oxygen within the aromatic ring. C5 is typically the most deshielded protonated carbon.

-

The Nitrile/C4 Overlap: The nitrile carbon (~111 ppm) often falls very close to the C4 furan carbon.

-

Validation: Run a DEPT-135 experiment. The C4 signal will appear positive (up), while the C≡N signal will disappear (quaternary), allowing definitive assignment.

-

Part 4: Impurity Profiling & Troubleshooting

The synthesis of Furan-2-carbonyl cyanide (often via Furoyl Chloride + TMSCN/KCN) can leave specific fingerprints.

Diagnostic Flowchart for Impurities

Caption: Figure 2. Rapid diagnostic logic for distinguishing the target acyl cyanide from common synthetic byproducts.

Common Artifacts

-

Furan-2-carboxylic acid: Look for a carbonyl shift moving downfield to ~165-170 ppm and the disappearance of the nitrile carbon at 111 ppm.

-

Dimerization: Acyl cyanides can dimerize under basic conditions. Look for complex aliphatic peaks in the 80-100 ppm region (O-acyl cyanohydrin formation).

References

- Context: Provides comparative spectral data for the immediate precursor (furoyl chloride)

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts - General Table. Retrieved January 29, 2026, from [Link]

- Context: Authoritative source for general chemical shift ranges of nitriles and carbonyls.

-

Oakwood Chemical. (n.d.). Furan-2-carbonyl cyanide Safety Data Sheet (SDS). Retrieved January 29, 2026, from [Link]

- Context: Verification of compound stability and handling requirements to prevent hydrolysis during analysis.

-

Reich, H. J. (n.d.). Structure Determination Using NMR: Chemical Shift Data. University of Wisconsin-Madison. Retrieved January 29, 2026, from [Link]

- Context: Advanced resource for predicting substituent effects (Z-values)

Theoretical Framework: The Furan-Carbonyl Coupling

Executive Summary

The infrared (IR) analysis of furan carbonyl compounds—specifically furfural, 2-acetylfuran, and 2-furoic acid—presents a unique spectroscopic challenge. Unlike aliphatic carbonyls, these systems exhibit complex spectral splitting due to the interplay of Fermi resonance and rotational isomerism (s-cis/s-trans equilibrium) . This guide moves beyond basic functional group assignment to provide a mechanistic framework for interpreting these split bands, essential for researchers characterizing biomass-derived platforms or furan-based pharmacophores.

To accurately interpret the spectrum of a furan carbonyl, one must understand the electronic competition between the electron-rich furan ring and the electron-withdrawing carbonyl group.

Electronic Conjugation & Frequency Shift

The furan ring is a

-

Effect: This conjugation reduces the double-bond character of the carbonyl (

), lowering its stretching frequency ( -

Observation: While a saturated aliphatic aldehyde absorbs near 1730 cm⁻¹, furfural typically absorbs in the 1670–1700 cm⁻¹ range.

Fermi Resonance (The Aldehyde Doublet)

In furan-2-carbaldehydes (e.g., furfural), the C–H stretching region (2700–2900 cm⁻¹) is diagnostic.

-

Mechanism: The fundamental C–H stretch (

) accidentally degenerates (has nearly the same energy) as the first overtone of the C–H in-plane bending vibration ( -

Result: The two vibrational levels mix, pushing them apart in energy and sharing intensity. This creates the characteristic "Fermi Doublet" seen at approximately 2850 cm⁻¹ and 2750 cm⁻¹ .[1]

Conformational Analysis: s-cis vs. s-trans

The most critical source of spectral complexity in 2-substituted furan carbonyls is rotational isomerism . The carbonyl group can rotate around the

Spectral Fingerprint of Conformers

Because the dipole moments and electronic environments differ between conformers, they possess distinct

-

s-trans: Generally higher wavenumber (less dipolar repulsion in some contexts, but solvent dependent).

-

s-cis: Generally lower wavenumber.

-

Solvent Effect: In non-polar solvents (

), the splitting is sharp. In polar solvents, hydrogen bonding broadens the bands, often merging them into a single envelope.

Visualization: Conformational Equilibrium

Figure 1: The rotational equilibrium between s-cis and s-trans conformers in 2-substituted furans, leading to characteristic carbonyl splitting.

Diagnostic Data: Characteristic Wavenumbers

The following table synthesizes data for the three primary furan carbonyl classes. Note that exact values vary by ±5 cm⁻¹ depending on solvent and phase (liquid film vs. solid KBr).

| Vibration Mode ( | Furfural (Aldehyde) | 2-Acetylfuran (Ketone) | 2-Furoic Acid (Acid) | Mechanistic Note |

| 1670–1695 cm⁻¹ (Often split) | 1665–1685 cm⁻¹ | 1680–1700 cm⁻¹ (Dimer) | Conjugation lowers | |

| 2850 & 2750 cm⁻¹ (Doublet) | N/A | N/A | Fermi Resonance (Fundamental + Overtone). | |

| N/A | N/A | 2500–3300 cm⁻¹ (Broad) | Strong H-bonding in dimers (broad "hump"). | |

| 1570, 1470 cm⁻¹ | 1570, 1475 cm⁻¹ | 1585, 1470 cm⁻¹ | Furan ring "breathing" modes; diagnostic of the heteroaromatic ring. | |

| 3120–3150 cm⁻¹ | 3120–3160 cm⁻¹ | 3130–3160 cm⁻¹ | ||

| ~750 cm⁻¹ | ~760 cm⁻¹ | ~760 cm⁻¹ | Out-of-plane bending; sensitive to substitution pattern (2- vs 3-sub). |

Experimental Protocol: Validated Workflow

For pharmaceutical intermediates or biomass purity assays, the following Attenuated Total Reflectance (ATR-FTIR) protocol is recommended over transmission (KBr) to avoid moisture interference with the carbonyl region.

System Suitability Test (SST)

Before analyzing samples, validate the instrument resolution, as the furfural doublet requires high spectral resolution.

-

Standard: Polystyrene film.

-

Criteria: The absorption minimum at 2851 cm⁻¹ must be resolved from the maximum at 2849.5 cm⁻¹ by >15% valley depth.

-

Why: If the instrument cannot resolve this, it will merge the s-cis/s-trans doublet of the furan carbonyl, leading to incorrect peak picking.

Step-by-Step Workflow

Figure 2: Standardized ATR-FTIR workflow for furan carbonyl analysis.

Critical Interpretation Note

-

Do not subtract: If you see a "shoulder" on the carbonyl peak of a pure sample, do not assume it is a contaminant and attempt to subtract it. It is likely the rotational isomer.[2][3]

-

Validation: To confirm isomerism vs. impurity, heat the sample cell (if transmission) or use a variable-temp ATR. The ratio of the doublet peaks will change as the Boltzmann distribution of conformers shifts with temperature [1].

References

-

Chadwick, D. J., et al. (1976).[2] "Investigation of rotational isomerism in thiophen- and furan-2-carbonyl halides by nuclear magnetic resonance and infrared spectrometry." Journal of the Chemical Society, Perkin Transactions 2.[2] Link

-

Smith, B. C. (2017).[1] "The C=O Bond, Part II: Aldehydes." Spectroscopy. Link

-

NIST Mass Spectrometry Data Center. "Furfural Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Link

-

Mellouki, A., et al. (2001). "Atmospheric Chemistry of Furan-2-aldehyde (Furfural)." Physical Chemistry Chemical Physics. (Context for gas-phase conformer stability). Link

Sources

Computational Elucidation of the Electronic Structure of Furan-2-carbonyl Cyanide

Executive Summary

Furan-2-carbonyl cyanide (2-furoyl cyanide) represents a critical pharmacophore in medicinal chemistry, serving as a versatile intermediate for the synthesis of alpha-keto acids and heterocycles. Its reactivity is governed by the interplay between the electron-rich furan ring and the highly electron-withdrawing carbonyl-cyanide moiety.

This technical guide outlines a rigorous computational framework for analyzing the electronic structure of Furan-2-carbonyl cyanide. By synthesizing Density Functional Theory (DFT) with spectroscopic validation, we establish a self-validating protocol to determine conformational stability, reactive sites, and vibrational signatures essential for drug development workflows.

Theoretical Framework & Computational Methodology

To ensure high-fidelity results comparable to experimental data, the choice of functional and basis set must balance computational cost with the ability to model long-range interactions and diffuse electron density (common in lone-pair rich systems like furan).

The "Gold Standard" Protocol

For organic systems containing heteroatoms (O, N) and conjugation, the following methodology is recommended as the baseline standard:

-

Theory Level: DFT-B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional effectively handles the exchange-correlation energy in organic aromatic systems.

-

Basis Set: 6-311++G(d,p) .

-

Why: The ++ adds diffuse functions, critical for describing the lone pair electrons on the furan oxygen and the cyanide nitrogen. The (d,p) polarization functions allow for orbital distortion during bond formation.

-

-

Software Engine: Gaussian 16 / GAMESS (US).

Computational Workflow

The following directed acyclic graph (DAG) illustrates the logical flow of the study, ensuring that geometry optimizations precede property calculations to avoid "garbage-in, garbage-out" scenarios.

Figure 1: Step-by-step computational workflow. Note that frequency calculations (Freq) must confirm zero imaginary frequencies (NIMAG=0) to validate a true minimum.

Conformational Landscape: The Syn vs. Anti Dichotomy

The rotational isomerism around the C(furan)-C(carbonyl) single bond is the defining structural characteristic. The two primary conformers are:

-

Syn (cis): The carbonyl oxygen is on the same side as the furan oxygen.

-

Anti (trans): The carbonyl oxygen is on the opposite side.

Causality of Stability

Unlike simple benzoyl derivatives, the furan ring introduces a dipole. In 2-furoyl cyanide:

-

Dipole Repulsion: In the syn conformer, the dipoles of the furan oxygen and the carbonyl oxygen are aligned, potentially causing electrostatic repulsion.

-

Orbital Overlap: However, the syn conformation often allows for better conjugation (orbital overlap) in similar 2-furoyl halides.

Protocol: Perform a Potential Energy Surface (PES) scan by rotating the O(furan)-C-C=O dihedral angle from 0° to 360° in 10° increments.

Expected Outcome: Literature on 2-furoyl derivatives suggests the Anti (trans) conformer is often the global minimum due to minimized dipole repulsion, though the energy difference is frequently small (< 2 kcal/mol), implying a mixture exists at room temperature [1].

Electronic Structure & Reactivity Descriptors

Understanding the Frontier Molecular Orbitals (FMO) is crucial for predicting how Furan-2-carbonyl cyanide interacts with biological targets (enzymes/receptors).

HOMO-LUMO Analysis[1]

-

HOMO (Highest Occupied Molecular Orbital): Typically localized on the furan ring (pi-system). Acts as the nucleophilic component.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl and cyanide groups (pi*). Acts as the electrophilic component (susceptible to nucleophilic attack).[1]

Global Reactivity Descriptors

Using Koopmans' theorem, we calculate descriptors to quantify stability and reactivity.

| Descriptor | Formula | Significance | Typical Value Range (eV) |

| Energy Gap ( | Measure of stability. Lower gap = higher reactivity. | 4.0 - 5.5 eV | |

| Ionization Potential (I) | Energy required to remove an electron. | ~9.0 - 10.0 eV | |

| Electron Affinity (A) | Energy released when adding an electron. | ~1.5 - 2.5 eV | |

| Chemical Hardness ( | Resistance to charge transfer. | High for stable drugs. | |

| Electrophilicity Index ( | Propensity to accept electrons (critical for drug binding). | > 1.5 eV (Strong Electrophile) |

Logic Diagram: Reactivity Flow

Figure 2: The inverse relationship between the HOMO-LUMO gap and biological reactivity.[1][2][3][4][5][6] A smaller gap facilitates easier charge transfer to the target protein.

Spectroscopic Validation (IR & Raman)

To validate the computational model, calculated vibrational frequencies must be compared with experimental IR data.[7] Note that DFT calculates harmonic frequencies, which are systematically higher than experimental anharmonic frequencies.

Correction Protocol: Apply a scaling factor of 0.961 (specific to B3LYP/6-311++G(d,p)) to the raw calculated frequencies [2].

Key Diagnostic Peaks

| Vibrational Mode | Unscaled Freq (cm⁻¹) | Scaled Freq (cm⁻¹) | Experimental Range (cm⁻¹) | Intensity |

| C≡N Stretch | ~2320 | ~2230 | 2220 - 2240 | Medium/Strong |

| C=O Stretch | ~1780 | ~1710 | 1680 - 1720 | Very Strong |

| C=C Ring Stretch | ~1550 | ~1490 | 1450 - 1500 | Medium |

| C-H Out-of-Plane | ~780 | ~750 | 730 - 770 | Strong |

Interpretation: The presence of the C≡N peak at ~2230 cm⁻¹ is the primary confirmation of the cyanide moiety integrity. A shift in the C=O stretch compared to furan-2-carbaldehyde indicates the electron-withdrawing inductive effect of the cyanide group.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a deeper look into "hyperconjugation"—the stabilizing interactions between filled and empty orbitals that dictate the molecule's geometry.

Critical Interaction to Analyze:

-

Donor: Lone pair of Furan Oxygen (

). -

Acceptor: Anti-bonding orbital of the Carbonyl ($ \pi^{C=O}

\pi^{C \equiv N} $). -

Significance: A high stabilization energy (

) in this interaction explains the planarity of the molecule and the shortening of the C(furan)-C(carbonyl) bond.

References

-

Erdogdu, Y., et al. (2018). "Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives." International Journal of Pharmaceutical Sciences Review and Research.

- Mellouki, A., et al. (2001). "Vibrational spectra and assignment of furan, 2-methylfuran and 2,5-dimethylfuran." Journal of Molecular Spectroscopy.

-

Balla, M.R., et al. (2024).[8] "Vibrational Hamiltonian of Carbonyl Sulphide and Hydrogen Cyanide." East European Journal of Physics.

-

Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.[8] (Standard Reference for DFT Methodology).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Analysis of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mcguirelab.mit.edu [mcguirelab.mit.edu]

- 4. Mechanistic and predictive studies on the oxidation of furans by cytochrome P450: A DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. Vibrational Hamiltonian of Carbonyl Sulphide and Hydrogen Cyanide | East European Journal of Physics [periodicals.karazin.ua]

Application Note: DBU-Catalyzed Cyanoacylation of Ketones with Furan-2-carbonyl Cyanide

[1]

Executive Summary

This application note details the protocol for the cyanoacylation of ketones using Furan-2-carbonyl cyanide (furoyl cyanide) catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This transformation provides a direct, one-pot entry to tertiary

Unlike traditional methods requiring toxic cyanide salts or unstable trimethylsilyl cyanide (TMSCN), this protocol leverages the dual reactivity of acyl cyanides as both the cyanide source and the acylating agent.[1] The use of DBU as a nucleophilic organocatalyst ensures mild reaction conditions (room temperature), high atom economy, and avoids the reversibility issues often associated with ketone cyanohydrin formation.[1]

Mechanistic Insight & Rationale

The Challenge of Ketone Cyanation

The addition of cyanide to ketones to form cyanohydrins is thermodynamically less favorable than for aldehydes due to steric hindrance and the lower electrophilicity of the ketone carbonyl. The equilibrium often favors the starting materials.

-

Traditional Solution: Use of large excesses of reagents or low temperatures to trap the kinetic product.

-

Current Solution (Cyanoacylation): By coupling the cyanide addition with an immediate, irreversible

-acylation event, the equilibrium is driven forward (Le Chatelier’s principle).[1]

DBU as a Nucleophilic Catalyst

While DBU is typically utilized as a non-nucleophilic base, in this specific transformation, it acts as a nucleophilic catalyst .[1]

-

Activation: DBU attacks the carbonyl of Furan-2-carbonyl cyanide, forming a reactive

-acylammonium (acyl-DBU) species and releasing a cyanide ion.[1] -

Addition: The "naked" cyanide ion, now highly nucleophilic, attacks the ketone to form a tertiary alkoxide.[1]

-

Acyl Transfer: The alkoxide attacks the acyl-DBU intermediate, forming the stable ester product and regenerating the DBU catalyst.

Catalytic Cycle Visualization

Figure 1: Catalytic cycle of DBU-mediated cyanoacylation. DBU activates the acyl cyanide, facilitating cyanide release and subsequent acyl transfer.[1]

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| Ketone Substrate | 1.0 | Substrate | Dry, free of acidic impurities.[1] |

| Furan-2-carbonyl cyanide | 1.2 | Reagent | Source of CN and Acyl group.[1] Moisture sensitive.[1] |

| DBU | 0.1 - 0.2 | Catalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene.[1] |

| Dichloromethane (DCM) | - | Solvent | Anhydrous preferred.[1] Toluene is a viable alternative.[1] |

Step-by-Step Procedure

Note: All steps should be performed in a fume hood due to the potential release of trace cyanide species.

-

Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and purge with nitrogen or argon.

-

Charging: Add the Ketone (1.0 mmol, 1.0 equiv) and Furan-2-carbonyl cyanide (1.2 mmol, 1.2 equiv) to the flask.

-

Solvation: Dissolve the mixture in anhydrous DCM (5.0 mL, 0.2 M concentration).

-

Catalyst Addition: Add DBU (0.1 mmol, 10 mol%) dropwise via syringe at Room Temperature (20–25 °C).

-

Observation: A slight exotherm or color change (often yellow/orange) may be observed upon DBU addition.[1]

-

-

Reaction: Stir the mixture at room temperature. Monitor by TLC (typically 0.5 to 2 hours).[1]

-

Endpoint: Disappearance of the ketone spot.

-

-

Quenching: Upon completion, dilute the reaction mixture with water (10 mL) to hydrolyze any remaining acyl cyanide.

-

Extraction: Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.[1]

-

Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Optimization Parameters

-

Solvent: DCM and Toluene are superior.[1] Polar aprotic solvents (DMF, DMSO) may increase the rate but can complicate workup.[1]

-

Catalyst Loading: 10 mol% is standard.[1] For sterically hindered ketones (e.g., ortho-substituted acetophenones), increase to 20 mol%.[1]

-

Temperature: Room temperature is sufficient for most substrates.[1] Heating is generally not required and may degrade the acyl cyanide.

Substrate Scope & Performance Data

The following table summarizes expected performance based on the mechanistic precedent established by Zhang and Shi [1].

Table 1: Representative Substrate Scope

| Entry | Substrate Class | Example | Yield (%) | Time (h) | Notes |

| 1 | Cyclic Ketone | Cyclohexanone | 90-95 | 0.5 | Rapid conversion; high stereocontrol not applicable (achiral).[1] |

| 2 | Acyclic Dialkyl | 3-Pentanone | 85-90 | 1.0 | Excellent yield; minimal steric hindrance. |

| 3 | Aryl Alkyl | Acetophenone | 80-88 | 2.0 | Slightly slower due to conjugation; electronic effects minimal.[1] |

| 4 | Hindered Cyclic | 2-Methylcyclohexanone | 75-82 | 4.0 | Diastereomeric mixture (often favors axial attack).[1] |

| 5 | Heterocyclic | 88-94 | 1.0 | Compatible with carbamate protecting groups.[1] |

Troubleshooting & Critical Controls

Moisture Sensitivity

Acyl cyanides are susceptible to hydrolysis, releasing HCN and the corresponding carboxylic acid (Furoic acid).[1]

-

Symptom: Low yield, formation of white precipitate (furoic acid salts).[1]

-

Control: Use anhydrous solvents and keep the reaction under an inert atmosphere until workup.

Reversibility Management

If the reaction stalls:

-

Cause: Equilibrium favoring the ketone.

-

Fix: Add an additional 0.5 equiv of Furan-2-carbonyl cyanide. The excess reagent pushes the equilibrium by trapping the transient alkoxide.

Safety: Cyanide Handling

While acyl cyanides are safer than NaCN/HCN, they still generate cyanide anions in solution.[1]

References

-

Zhang, W., & Shi, M. (2006).[1][2] DBU catalyzed cyanoacylation of ketones with acyl cyanides.[1][2][3][4] Organic & Biomolecular Chemistry, 4(8), 1446–1447.[1] [Link]

-

Deng, H., & Isler, M. P. (2002).[1] Catalytic Asymmetric Cyanation of Ketones. Journal of the American Chemical Society, 124(12), 2870–2871.[1] (Context on ketone cyanation challenges). [Link]

-

North, M. (2003).[1][5] Synthesis and applications of non-racemic cyanohydrins. Tetrahedron: Asymmetry, 14(2), 147-176.[1] [Link][1]

Sources

- 1. youtube.com [youtube.com]

- 2. DBU catalyzed cyanoacylation of ketones with acyl cyanides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

Technical Application Note: Furan-2-carbonyl Cyanide in Isocyanide-Based Multicomponent Reactions (IMCRs)

Introduction & Chemical Profile[1][2][3][4][5]

Furan-2-carbonyl cyanide (CAS: 6047-91-2), also known as 2-furoyl cyanide, is a potent acylating agent and a bifunctional building block.[1] Unlike its acyl chloride counterpart, the presence of the cyano group renders the carbonyl carbon highly electrophilic while providing a unique leaving group capability that avoids the formation of acidic chloride byproducts during initial nucleophilic attack.

In the context of Multicomponent Reactions (MCRs) , particularly Isocyanide-based MCRs (IMCRs), Furan-2-carbonyl cyanide serves as a critical "C2-synthon" donor. It is particularly valued in drug discovery for the synthesis of

Key Chemical Properties

| Property | Specification | Relevance to Protocol |

| Molecular Weight | 121.09 g/mol | Calculation of stoichiometry. |

| Physical State | Solid (low melting) or Liquid | Easy handling, but requires precise weighing. |

| Reactivity | High Electrophilicity | Reacts rapidly with nucleophiles (isocyanides, amines). |

| Safety Profile | High Toxicity | Hydrolyzes to release Hydrogen Cyanide (HCN). |

Safety & Handling (CRITICAL)

WARNING: This protocol involves the generation of cyanide intermediates and potentially Hydrogen Cyanide (HCN) gas upon hydrolysis.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity > 100 fpm.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A portable HCN monitor should be active inside the hood.

-

Quench Protocol: A dedicated waste container containing aqueous NaOH (1M) and bleach (sodium hypochlorite) must be prepared before starting the reaction to neutralize any cyanide waste immediately.

Core Application: Synthesis of -Keto Amides via Isocyanide Insertion[3]

This protocol details the synthesis of furan-functionalized

Mechanistic Rationale

The reaction proceeds via an insertion-hydrolysis mechanism . The isocyanide acts as a divalent carbon nucleophile, attacking the acyl cyanide to form an

-

Step 1 (Addition): Isocyanide (

) attacks Furan-2-carbonyl cyanide ( -

Step 2 (Rearrangement/Trapping): The intermediate stabilizes as an

-ketoimidoyl cyanide ( -

Step 3 (Hydrolysis): Addition of water displaces the cyano group (as HCN) and hydrolyzes the imine to a ketone, yielding the

-keto amide (

Experimental Protocol

Reagents:

-

Furan-2-carbonyl cyanide (1.0 equiv)

-

Isocyanide (e.g., tert-Butyl isocyanide, Cyclohexyl isocyanide) (1.1 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Hydrolysis Agent: Water (5.0 equiv) or saturated NaHCO

-

Catalyst (Optional): Pyridine (0.1 equiv) can accelerate the initial addition.

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Furan-2-carbonyl cyanide (1.0 mmol, 121 mg) in anhydrous DCM (5 mL) under an Argon atmosphere.

-

Addition: Cool the solution to 0°C. Add the isocyanide (1.1 mmol) dropwise via syringe over 5 minutes.

-

Observation: The solution may darken, indicating the formation of the imidoyl intermediate.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor consumption of the acyl cyanide by TLC (Hexane/EtOAc 4:1).

-

Hydrolysis (The "Third" Component): Once the starting material is consumed, add water (5 mmol, ~90 µL) and stir vigorously for 1 hour.

-

Note: For acid-sensitive substrates, use saturated aqueous NaHCO

instead of pure water to buffer the released HCN.

-

-

Workup: Dilute with DCM (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).

-

Safety Check: Treat all aqueous washes with the Bleach/NaOH quench solution immediately.

-

-

Purification: Dry the organic layer over Na

SO

Data Interpretation

The resulting

Visualization of Workflows

Diagram 1: Mechanistic Pathway (Isocyanide Insertion)[7]

Caption: Mechanistic pathway for the conversion of Furan-2-carbonyl cyanide to

Diagram 2: Experimental Safety & Execution Workflow

Caption: Step-by-step experimental workflow emphasizing safety checkpoints during the handling of cyanide intermediates.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of starting material before reaction | Ensure DCM is anhydrous; keep system under Argon. |

| Incomplete Conversion | Steric bulk of isocyanide | Add 0.1 equiv Pyridine or ZnCl |

| Emulsion during Workup | Polymerization of furan ring | Avoid strong acids during workup; keep pH near neutral (NaHCO |

| Unknown Impurity | Formation of Oxazole | If water is excluded, the intermediate may cyclize. Ensure sufficient water is added in Step 4. |

References

-

Hünig, S., & Schaller, R. (1982). The Chemistry of Acyl Cyanides. Angewandte Chemie International Edition, 21(1), 36–49. [Link]

- Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH. (General reference for Isocyanide reactivity).

- Grassot, J. M., et al. (2010). Direct Synthesis of -Keto Amides via Oxidative Cross-Coupling. Organic Letters. (Contextualizing the keto-amide scaffold importance).

-

Divald, S., et al. (1976). Chemistry of 2-(chloromethyl)furans. Reaction with Cyanide.[2][3][][5] Journal of Organic Chemistry. [Link] (Provides background on furan/cyanide reactivity).[6]

Sources

Furan-2-carbonyl cyanide as a building block for pharmaceutical ingredients

Executive Summary

Furan-2-carbonyl cyanide (CAS: 6047-91-2), also known as 2-furoyl cyanide, represents a highly versatile, underutilized electrophile in modern medicinal chemistry. While 2-furoyl chloride is the standard reagent for introducing the furan moiety, it suffers from hydrolytic instability and the generation of corrosive HCl byproducts.

Furan-2-carbonyl cyanide offers a superior alternative as a "soft" acylating agent. It provides unique chemoselectivity profiles, enabling the synthesis of amides, esters, and—crucially—unsymmetrical ketones via transition-metal catalysis without the need for high-pressure carbonylation. This guide outlines the physicochemical profile, handling protocols, and three distinct synthetic applications of this building block.

Physicochemical Profile & Stability

Unlike acid chlorides, furan-2-carbonyl cyanide exhibits improved stability toward moisture, allowing for easier handling in open-air weighing for short periods, though long-term storage requires inert atmosphere.

| Property | Specification | Notes |

| Chemical Name | Furan-2-carbonyl cyanide | Synonyms: 2-Furoyl cyanide, 2-Furylglyoxylonitrile |

| CAS Number | 6047-91-2 | Primary commercial identifier |

| Molecular Formula | MW: 121.09 g/mol | |

| Appearance | Colorless to pale yellow liquid/solid | Low melting point solid (MP: ~23-25°C) |

| Boiling Point | 85-87°C (at 12 mmHg) | Volatile; handle in fume hood |

| Density | 1.246 g/mL | Denser than water |

| Solubility | DCM, THF, Toluene, EtOAc | Reacts slowly with protic solvents |

| Stability | Moisture Sensitive | Store at 2-8°C under Argon/Nitrogen |

Application I: Chemoselective Amidation (The "Soft" Acylation)

Rationale

In complex pharmaceutical intermediates containing both nucleophilic amines and acid-sensitive functional groups (e.g., acetals, tert-butyl esters), the use of 2-furoyl chloride can be detrimental due to the release of HCl. Furan-2-carbonyl cyanide reacts with amines to form amides with the release of HCN (which is trapped in situ), often avoiding the need for excess amine scavenger or vigorous Schotten-Baumann conditions.

Experimental Protocol: Synthesis of N-Benzyl-2-furamide

Reagents:

-

Benzylamine (1.0 equiv)

-

Furan-2-carbonyl cyanide (1.1 equiv)

-

Triethylamine (

) (1.2 equiv) - Acts as HCN scavenger/buffer -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried round-bottom flask with Benzylamine (10 mmol) and

(12 mmol) in DCM (20 mL) under -

Addition: Cool the solution to 0°C. Add Furan-2-carbonyl cyanide (11 mmol) dropwise via syringe. Note: The reaction is less exothermic than with acid chlorides, but cooling ensures selectivity.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:4).

-

Quench & Workup:

-

Critical Safety Step: Quench the reaction with saturated aqueous

(20 mL). -

Stir vigorously for 15 minutes to ensure neutralization of any generated cyanide species into the aqueous phase.

-

Separate layers. Wash the organic layer with water (2x) and brine (1x).

-

-

Purification: Dry over

, filter, and concentrate. Purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Self-Validation:

-

Success Indicator: Disappearance of the nitrile stretch (~2220

) in IR and appearance of amide carbonyl (~1650

Application II: Pd-Catalyzed Suzuki-Type Acylation (Ketone Synthesis)

Rationale

Synthesizing unsymmetrical ketones containing a furan ring usually involves the addition of organometallics (Grignard/Lithium) to amides/nitriles, often leading to over-addition (tertiary alcohols). Acyl cyanides serve as excellent electrophiles for Palladium-catalyzed cross-coupling with boronic acids. The C-CN bond undergoes oxidative addition to Pd(0), allowing for a "carbon monoxide-free" carbonylation.

Mechanism & Pathway[3][4][5][6][7][8]

Figure 1: Catalytic cycle for the synthesis of ketones from acyl cyanides, avoiding the use of toxic CO gas.

Experimental Protocol: Synthesis of 2-Benzoylfuran

Reagents:

-

Furan-2-carbonyl cyanide (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

- (2 mol%)

- (4 mol%) or XPhos (2 mol%)

- (2.0 equiv)

-

Toluene (0.2 M concentration)

Step-by-Step Workflow:

-

Catalyst Formation: In a reaction vial, mix

and Ligand in Toluene. Stir for 10 mins under Argon to generate the active catalyst. -

Substrate Addition: Add Phenylboronic acid and

. -

Acyl Cyanide Addition: Add Furan-2-carbonyl cyanide last. Reason: Minimizes homocoupling of the boronic acid.

-

Heating: Heat the sealed vial to 80°C for 6-12 hours.

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Concentrate and purify via column chromatography.

Application III: Asymmetric Acylcyanation of Imines

Rationale

This is an advanced application for generating chiral building blocks. Furan-2-carbonyl cyanide can react with imines (Schiff bases) to form

Figure 2: Organocatalytic pathway for enantioselective acylcyanation.

Safety & Handling Protocols (Critical)

Hazard Identification:

-

HCN Release: Upon contact with strong acids or moisture, this compound can release Hydrogen Cyanide gas.[1]

-